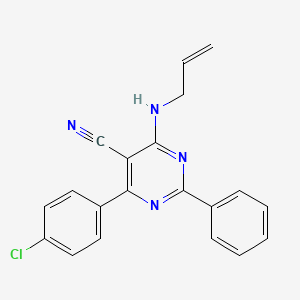![molecular formula C7H11IO2 B2478080 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan CAS No. 2287286-28-4](/img/structure/B2478080.png)
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a heterocyclic organic compound that features a unique structure with an iodomethyl group attached to a hexahydrofurofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan typically involves the iodocyclization of appropriate precursors. One common method includes the use of molecular iodine as an electrophilic reagent to promote the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems . The reaction conditions often involve mild temperatures and the presence of a base such as sodium bicarbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of biomass-derived precursors can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Molecular Iodine: Used for iodocyclization reactions.
Bases: Such as sodium bicarbonate, to facilitate cyclization.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions include various substituted furans and other heterocyclic compounds that can be further functionalized for specific applications .
Scientific Research Applications
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan involves its ability to act as an electrophile in various chemical reactions. The iodomethyl group can be readily substituted, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Another halomethyl furan derivative with similar reactivity but different halogen substituent.
5-(Bromomethyl)furfural: Similar structure but with a bromine atom instead of iodine.
Uniqueness
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization compared to its chloromethyl and bromomethyl analogs .
Properties
IUPAC Name |
5-(iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-4-5-3-7-6(10-5)1-2-9-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSWVJWNSZFLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OC(C2)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2477999.png)



![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime](/img/structure/B2478005.png)
![tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2478006.png)

![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)
![3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2478011.png)

![N-(Cyclohexylmethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2478018.png)

![2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2478020.png)
